molecular formula C17H22ClNO B15148180 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime

Cat. No.: B15148180
M. Wt: 291.8 g/mol
InChI Key: OFYWOCDURUDKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime” is a camphor-derived oxime compound featuring a bicyclic framework with a 3-chlorobenzyl substituent at the oxime oxygen. Its structure combines the rigid bicyclo[2.2.1]heptane skeleton (camphor core) with an oxime functional group modified by a halogenated aromatic moiety. This compound is synthesized via condensation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) with 3-chlorobenzaldehyde, followed by purification via flash chromatography using EtOAc-hexane (1:19) . The 3-chloro substituent on the benzyl group introduces electron-withdrawing effects, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-16(2)13-7-8-17(16,3)15(10-13)19-20-11-12-5-4-6-14(18)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYWOCDURUDKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3=CC(=CC=C3)Cl)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime typically involves multiple steps. The starting material is often camphor, which undergoes a series of reactions to introduce the oxime and 3-chloro-benzyl groups. Common synthetic routes include:

    Oximation: Camphor is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

    Benzylation: The oxime is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chloro-benzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The 3-chloro-benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the 3-chloro-benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated derivatives, however, exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation .
  • Steric and Electronic Profiles : The propargyl-substituted oxime (Heptopargil) lacks aromaticity, reducing π-π stacking interactions but increasing alkyne-mediated reactivity, which is critical in agrochemical applications .

Critical Analysis of Research Findings

  • Gaps in Data : While the synthesis of the target compound is well-documented , its biological activity remains understudied compared to fluorinated or propargyl derivatives.
  • Structural-Activity Relationships (SAR) : Chlorine’s position (3- vs. 4-) on the benzyl group could significantly alter steric interactions, yet comparative studies are absent in the available literature .

Biological Activity

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime, also known as camphor oxime, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C10_{10}H17_{17}NO
  • Molecular Weight : 167.25 g/mol
  • IUPAC Name : (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
  • CAS Number : 37939-80-3

Biological Activity Overview

The biological activity of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one oxime has been studied in various contexts, particularly its antiviral properties and potential applications in treating viral infections.

Antiviral Properties

Research indicates that derivatives of bicyclic compounds like camphor oxime exhibit antiviral activity against several viruses, including filoviruses such as Ebola and Marburg viruses. For instance:

  • A study highlighted that certain camphor derivatives demonstrated effective inhibition of viral entry with IC50_{50} values as low as 3.7 μM against Marburg virus and 9.1 μM against Ebola virus .

The mechanisms by which camphor oxime exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Viral Entry : Molecular docking studies suggest that these compounds bind to the active sites of viral glycoproteins, preventing the virus from entering host cells .
  • Modulation of Immune Response : Some studies propose that camphor derivatives may enhance immune responses, although specific pathways remain to be clarified.

Case Studies and Research Findings

StudyFindingsImplications
Filovirus Study (2022) Identified effective antiviral compounds from camphor derivatives with significant inhibition rates against Ebola and Marburg viruses.Suggests potential for developing new antiviral therapies targeting these severe viruses .
Metabolomic Analysis Detection of camphor oxime in human blood indicates exposure and possible metabolic pathways involved in its processing.Highlights the need for further studies on human health impacts and therapeutic potential .
Toxicological Assessment Evaluated safety profiles showing high LD50_{50} values (>1000 mg/kg), indicating good in vivo safety for certain derivatives.Supports the feasibility of using these compounds in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.